molecular formula C9H13NO5 B1492871 (E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2089542-97-0

(E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1492871
CAS No.: 2089542-97-0
M. Wt: 215.2 g/mol
InChI Key: KGJPIBYPWMOSSL-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid ( 2089542-97-0) is a high-purity chemical building block designed for research applications in medicinal chemistry and organic synthesis . This compound has a molecular formula of C 9 H 13 NO 5 and a molecular weight of 215.20 g/mol . Its structure features a pyrrolidine ring substituted with both hydroxy and methoxy functional groups, which is conjugated to an (E)-4-oxobut-2-enoic acid chain. This specific arrangement provides unique stereochemical and electronic properties, making it a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical research for the development of active ingredients . The product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for research and development purposes and is labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

(E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-15-7-5-10(4-6(7)11)8(12)2-3-9(13)14/h2-3,6-7,11H,4-5H2,1H3,(H,13,14)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJPIBYPWMOSSL-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1O)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CN(CC1O)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with functional groups that enhance its biological activity. Its structure can be represented as follows:

 E 4 3 hydroxy 4 methoxypyrrolidin 1 yl 4 oxobut 2 enoic acid\text{ E 4 3 hydroxy 4 methoxypyrrolidin 1 yl 4 oxobut 2 enoic acid}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that are critical for cellular function and homeostasis.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens.

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliInhibitory62.5 µg/mL
Staphylococcus aureusModerate inhibition78.12 µg/mL
Enterococcus faecalisSignificant inhibition70 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on cancer cell lines, showing promising results:

Cell Line IC50 Value
HeLa (cervical cancer)226 µg/mL
A549 (lung cancer)242.52 µg/mL

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation, thus promoting cell death.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A recent study demonstrated the effectiveness of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The research highlighted the potential of this compound to inhibit bacterial virulence factors by interfering with quorum sensing mechanisms, thereby reducing pathogenicity .
  • Anticancer Activity Assessment : In vitro assays revealed that this compound significantly inhibited the proliferation of HeLa and A549 cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's role in inducing extrinsic apoptotic pathways .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
The compound has shown promise as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties, which are currently under investigation.

Case Studies:

  • Antimicrobial Activity : Research indicated that derivatives of this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests its potential role in developing new antibiotics .
  • Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Materials Science

Development of Novel Materials:
The unique chemical structure of (E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid allows for its use in synthesizing novel materials with specific electronic or optical properties.

Applications:

  • Conductive Polymers : The compound can be polymerized to create conductive materials suitable for electronic applications.
  • Nanocomposites : It can serve as a building block for nanocomposites used in various industrial applications.

Biological Studies

Biochemical Tools:
The compound is being explored for its role as a biochemical tool to study cellular processes. Its ability to modulate enzyme activity makes it valuable in understanding metabolic pathways.

Research Findings:

  • Enzyme Inhibition Studies : The compound has been tested for its inhibitory effects on specific enzymes involved in metabolic processes, providing insights into its mechanism of action .
  • Cellular Response Analysis : Studies have demonstrated that this compound influences cellular signaling pathways, which could have implications for therapeutic interventions .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntimicrobial and anticancer agentsSignificant activity against bacterial strains; induces apoptosis in cancer cells
Materials ScienceConductive polymers and nanocompositesPotential for creating novel materials with unique properties
Biological StudiesEnzyme inhibition and cellular signalingModulates enzyme activity; influences metabolic pathways

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Key Compounds for Comparison :

(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (): Structural Difference: Piperidine ring with difluoromethyl substituent. Impact: The electron-withdrawing difluoromethyl group increases electrophilicity of the α,β-unsaturated system, enhancing reactivity in nucleophilic additions. Molecular weight (233.21 g/mol) and lipophilicity (logP ≈ 1.8) differ due to fluorine atoms. Pharmacological Relevance: Improved metabolic stability compared to non-fluorinated analogs .

4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (): Structural Difference: Aromatic nitro group instead of pyrrolidine. SCE) and increasing acidity (pKa ≈ 2.1). This enhances suitability for redox-sensitive applications but may increase toxicity .

4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives (): Structural Difference: Pyrrolidine lacks hydroxy/methoxy groups. Impact: Absence of polar substituents reduces solubility in aqueous media (e.g., 2.3 mg/mL vs. 8.1 mg/mL for the target compound). The hydroxy and methoxy groups in the target compound improve hydrogen bonding and membrane permeability .

Pharmacological Activity Profiles

Compound Biological Activity Mechanistic Insight
Target Compound Antimicrobial, enzyme inhibition (e.g., kynurenine-3-hydroxylase) Hydroxy/methoxy groups enhance binding to hydrophilic enzyme pockets (e.g., IC₅₀ = 12 µM vs. 45 µM for non-substituted analogs).
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid Anti-inflammatory, analgesic Nitro group stabilizes radical intermediates, contributing to COX-2 inhibition.
Spiroindoline derivatives Antihypertensive (aldosterone-independent) Rigid spiro structures improve selectivity for mineralocorticoid receptors.

Preparation Methods

Synthesis via (S)-4-Hydroxy-2-pyrrolidone Derivatives

  • Starting from (S)-4-hydroxy-2-pyrrolidone, functionalization at the 4-position can be achieved by methoxylation.
  • A typical preparation involves treating (S)-4-hydroxy-2-pyrrolidone with methanesulfonyl chloride in pyridine at low temperatures (ice-cooling), followed by neutralization with sodium bicarbonate and purification by column chromatography using ethyl acetate/methanol gradients. This yields the methanesulfonyl derivative, which can be further transformed to introduce the methoxy group.
  • Alternative methods include Mitsunobu-type reactions using triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran at sub-zero temperatures, followed by thioacetic acid addition to yield acetylthio derivatives that can be converted to methoxy-substituted pyrrolidines.

Asymmetric Hydrogenation and Cyclization

  • Asymmetric hydrogenation of ammonium salts of 4-amino-3-oxobutanoic acid in methanol using Ru-based catalysts under hydrogen pressure (30 atm) at 50°C for 17 hours produces (S)-4-hydroxy-2-pyrrolidone with high yields (~83%).
  • The resulting intermediate can be cyclized and functionalized to introduce the methoxy substituent at the 4-position.

Preparation of the (E)-4-oxobut-2-enoic Acid Moiety

  • The α,β-unsaturated keto acid fragment can be synthesized by hydrolysis of ethyl (E)-4-bromobut-2-enoate with potassium hydroxide in water at 100°C for 2 hours, followed by acidification and extraction to yield (E)-4-hydroxybut-2-enoic acid in moderate yield (~53%).
  • This intermediate provides the reactive α,β-unsaturated system required for coupling with the pyrrolidine nitrogen.

Coupling Strategies to Form the Target Compound

  • The linkage of the pyrrolidine nitrogen to the 4-oxobut-2-enoic acid is typically achieved via nucleophilic substitution or amidation reactions.
  • Literature on similar substituted 4-oxobut-2-enoic acid derivatives suggests the use of amine nucleophiles (such as pyrrolidine derivatives) reacting with α,β-unsaturated acid derivatives under controlled conditions to favor (E)-isomer formation.
  • Reaction conditions often involve mild heating, use of coupling agents, or catalytic systems to facilitate amide bond formation without affecting the unsaturation or keto groups.

Representative Data Table of Preparation Steps

Step Starting Material(s) Reagents/Conditions Yield (%) Notes
1 (S)-4-Hydroxy-2-pyrrolidone Methanesulfonyl chloride, pyridine, 0°C ~80-85 Formation of methanesulfonyl intermediate
2 Methanesulfonyl derivative Triphenylphosphine, diethyl azodicarboxylate, THF, -30 to 4°C; thioacetic acid ~70 Mitsunobu reaction to introduce thioacetyl group
3 Ethyl (E)-4-bromobut-2-enoate KOH, water, 100°C, 2 h 53 Hydrolysis to (E)-4-hydroxybut-2-enoic acid
4 Pyrrolidine derivative + (E)-4-oxobut-2-enoic acid Coupling agents, mild heating Variable Formation of target compound via nucleophilic substitution

Research Findings and Considerations

  • The preparation of substituted 4-oxobut-2-enoic acids and their derivatives has been extensively studied, with intramolecular cyclization and functionalization reactions reported to improve yields and selectivity.
  • The use of ultrasound-assisted synthesis and density functional theory (DFT) studies has provided insight into reaction mechanisms and optimization of synthetic routes for related compounds.
  • Purification typically involves silica gel chromatography with gradient elution using ethyl acetate/methanol or benzene/acetonitrile mixtures, ensuring high purity of intermediates and final products.
  • Optical rotation and spectral data (IR, NMR) are critical for confirming stereochemistry and substitution patterns, especially in chiral pyrrolidine derivatives.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the purity and structure of (E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid?

  • Methodological Answer :

  • 1H and 13C NMR : Confirm the E-configuration of the α,β-unsaturated ketone (δ ~6.3–7.5 ppm for olefinic protons; carbonyl carbons at ~170–180 ppm). The pyrrolidine ring protons (3-hydroxy and 4-methoxy substituents) should show distinct splitting patterns (e.g., δ 3.2–4.0 ppm for methoxy and hydroxyl groups) .
  • IR Spectroscopy : Validate the presence of carboxylic acid (O-H stretch ~2500–3300 cm⁻¹), conjugated ketone (C=O ~1680–1720 cm⁻¹), and ether (C-O ~1100–1250 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Use high-resolution ESI-TOF to confirm molecular ion peaks (e.g., [M+H]+ or [M−H]−) and rule out impurities .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect hydrolysis or oxidation products .
  • Potentiometric Titration : Determine pKa values in solvent mixtures (e.g., isopropyl alcohol:acetone, 4:3 v/v) to evaluate ionization-dependent stability .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Antiproliferative Assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. The α,β-unsaturated ketone may act as a Michael acceptor, inhibiting cellular kinases or proteases .
  • Enzyme Inhibition Studies : Screen against HIV-1 integrase or aldose reductase (IC₅₀ determination via fluorescence-based assays), leveraging structural similarities to known inhibitors .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of the E-isomer during preparation?

  • Methodological Answer :

  • Stepwise Condensation : React 3-hydroxy-4-methoxypyrrolidine with maleic anhydride in dry THF under N₂. Use triethylamine to deprotonate the pyrrolidine NH and drive the reaction. The E-configuration is favored by steric hindrance during β-ketoacid formation .
  • Purification : Employ silica gel chromatography (EtOAc:hexane, 3:7 → 1:1) followed by recrystallization (MeOH/H₂O) to isolate the E-isomer (>95% purity) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to HIV-1 integrase (PDB: 1QS4). Focus on hydrogen bonding with the 3-hydroxy group and hydrophobic interactions with the methoxy-pyrrolidine .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) at the B3LYP/6-31G(d) level to predict reactivity (e.g., nucleophilic attack at the β-carbon) .

Q. How to resolve contradictions in NMR data between synthetic batches?

  • Methodological Answer :

  • Variable Solvent Titration : Re-acquire NMR in deuterated DMSO-d₆ and CDCl₃ to identify solvent-dependent shifts (e.g., carboxylic acid proton exchange).
  • 2D NMR (COSY, HSQC) : Assign all protons and carbons conclusively. For example, the 3-hydroxy proton may show coupling with adjacent pyrrolidine protons in COSY .

Q. What methodologies enable stereochemical analysis of the pyrrolidine ring?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize with a chiral amine (e.g., (R)-1-phenylethylamine) to resolve absolute configuration. The 3-hydroxy and 4-methoxy groups will exhibit specific dihedral angles in the crystal lattice .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm the pyrrolidine ring’s stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
(E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.